Cas no 876715-82-1 (3,5,7-Trimethyl-1H-indole-2-carboxylic acid)
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
- CHEMBRDG-BB 4004394
- TIMTEC-BB SBB011047
- 3,5,7-trimethyl-1H-indole-2-carboxylic acid(SALTDATA: FREE)
- 3,5,7-trimethylindole-2-carboxylic acid
- SR-01000368705
- AKOS000303327
- SR-01000368705-1
- FT-0735643
- SCHEMBL3110609
- BS-36921
- DTXSID20390197
- 876715-82-1
- CS-0319281
- 3,5,7-Trimethyl-1H-indole-2-carboxylicacid
- BKB71582
- 3,5,7-Trimethyl-1H-indole-2-carboxylic acid, AldrichCPR
- MFCD07186365
- DB-028183
-
- MDL: MFCD07186365
- Inchi: 1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15)
- InChI Key: XFNONUNNILCXRU-UHFFFAOYSA-N
- SMILES: OC(C1=C(C)C2C=C(C)C=C(C)C=2N1)=O
Computed Properties
- Exact Mass: 203.09500
- Monoisotopic Mass: 203.095
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1A^2
- XLogP3: 3
Experimental Properties
- Color/Form: NA
- Density: 1.245
- Boiling Point: 416°C at 760 mmHg
- Flash Point: 205.4°C
- Refractive Index: 1.655
- PSA: 53.09000
- LogP: 2.79130
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00456-1G |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid |
876715-82-1 | 1g |
¥2336.77 | 2023-11-14 | ||
| Matrix Scientific | 019138-1g |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid |
876715-82-1 | 1g |
$400.00 | 2023-09-09 | ||
| Chemenu | CM241792-5g |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid |
876715-82-1 | 95% | 5g |
$825 | 2021-08-04 | |
| TRC | B535270-50mg |
3,5,7-Trimethyl-1H-indole-2-carboxylic Acid |
876715-82-1 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B535270-100mg |
3,5,7-Trimethyl-1H-indole-2-carboxylic Acid |
876715-82-1 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B535270-500mg |
3,5,7-Trimethyl-1H-indole-2-carboxylic Acid |
876715-82-1 | 500mg |
$ 80.00 | 2022-06-07 | ||
| Chemenu | CM241792-5g |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid |
876715-82-1 | 95% | 5g |
$825 | 2023-02-01 | |
| eNovation Chemicals LLC | Y1244311-5g |
3,5,7-TRIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID |
876715-82-1 | 95% | 5g |
$175 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1244311-10g |
3,5,7-TRIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID |
876715-82-1 | 95% | 10g |
$230 | 2023-09-04 | |
| abcr | AB215636-1 g |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid; 95% |
876715-82-1 | 1g |
€88.60 | 2023-01-27 |
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Suppliers
3,5,7-Trimethyl-1H-indole-2-carboxylic acid Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 3,5,7-Trimethyl-1H-indole-2-carboxylic acid
3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS No. 876715-82-1): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry
3,5,7-Trimethyl-1H-indole-2-carboxylic acid (CAS No. 876715-82-1) is a unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole carboxylic acids, which are known for their diverse biological activities. The molecular structure of 3,5,7-trimethyl-1H-indole-2-carboxylic acid features a substituted indole ring with three methyl groups at positions 3, 5, and 7, and a carboxylic acid group at position 2. This specific arrangement of functional groups imparts unique chemical and biological properties to the molecule.
The chemical formula of 3,5,7-trimethyl-1H-indole-2-carboxylic acid is C14H15NO2, with a molecular weight of approximately 233.28 g/mol. The compound is a white crystalline solid at room temperature and is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility in water is limited but can be enhanced by adjusting the pH or using co-solvents.
In recent years, the study of indole derivatives has been a focal point in medicinal chemistry due to their wide range of biological activities. 3,5,7-Trimethyl-1H-indole-2-carboxylic acid has been investigated for its potential as an anti-inflammatory agent, antioxidant, and neuroprotective compound. Research has shown that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has demonstrated potent antioxidant properties by scavenging free radicals and reducing oxidative stress.
The neuroprotective potential of 3,5,7-trimethyl-1H-indole-2-carboxylic acid has also been explored in various preclinical studies. Studies have indicated that this compound can protect neurons from damage caused by oxidative stress and excitotoxicity. These findings suggest that 3,5,7-trimethyl-1H-indole-2-carboxylic acid may have therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
The mechanism of action of 3,5,7-trimethyl-1H-indole-2-carboxylic acid is not yet fully understood but is believed to involve multiple pathways. One proposed mechanism is the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant enzymes. By activating Nrf2, 3,5,7-trimethyl-1H-indole-2-carboxylic acid can enhance the cellular defense against oxidative stress.
In addition to its biological activities, the synthetic routes for preparing 3,5,7-trimethyl-1H-indole-2-carboxylic acid have been extensively studied. One common method involves the condensation of tryptamine with appropriate aldehydes followed by carboxylation reactions. The choice of synthetic route can significantly impact the yield and purity of the final product. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound.
The pharmacokinetic properties of 3,5,7-trimethyl-1H-indole-2-carboxylic acid are also an important area of research. Studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. However, further research is needed to optimize its pharmacokinetic properties for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 3,5,7-trimethyl-1H-indole-2-carboxylic acid. Preliminary results from phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are promising and warrant further investigation in larger clinical trials.
In conclusion, 3,5,7-trimethyl-1H-indole-2-carboxylic acid (CAS No. 876715-82-1) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for further development in medicinal chemistry. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.
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